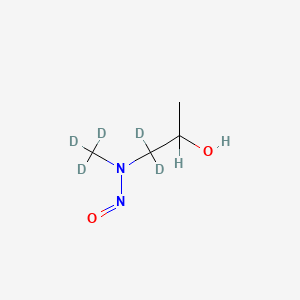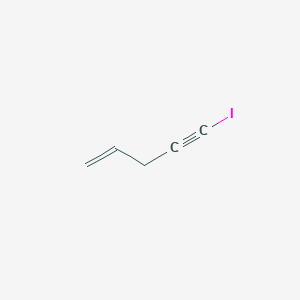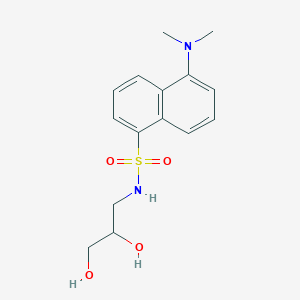
N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene sulfonamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structural features of this compound, such as the presence of a naphthalene ring, sulfonamide group, and dihydroxypropyl moiety, contribute to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the following steps:
Naphthalene Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Amidation: The sulfonic acid group is converted to a sulfonamide by reacting with a suitable amine, such as dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the dihydroxypropyl and dimethylamino groups.
5-(Dimethylamino)naphthalene-1-sulfonamide: Lacks the dihydroxypropyl group.
N-(2,3-Dihydroxypropyl)naphthalene-1-sulfonamide: Lacks the dimethylamino group.
Uniqueness
N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dihydroxypropyl and dimethylamino groups enhances its solubility, stability, and potential interactions with biological targets.
Propiedades
Número CAS |
113850-24-1 |
|---|---|
Fórmula molecular |
C15H20N2O4S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H20N2O4S/c1-17(2)14-7-3-6-13-12(14)5-4-8-15(13)22(20,21)16-9-11(19)10-18/h3-8,11,16,18-19H,9-10H2,1-2H3 |
Clave InChI |
YRLLRSOCHXQZOU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
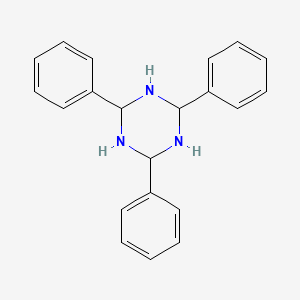
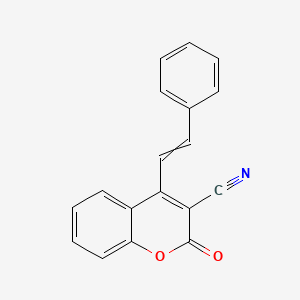
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
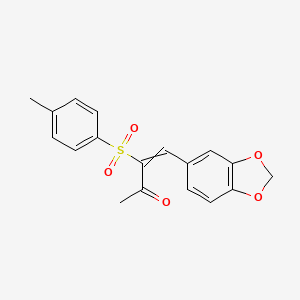
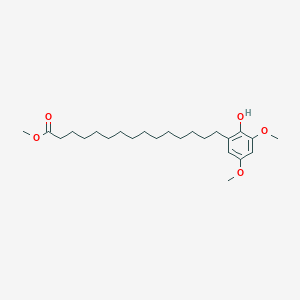
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)


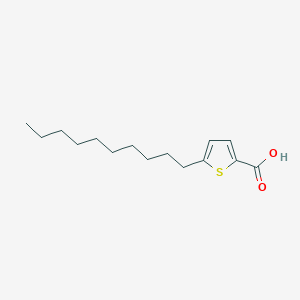
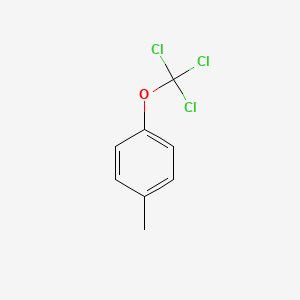
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)
